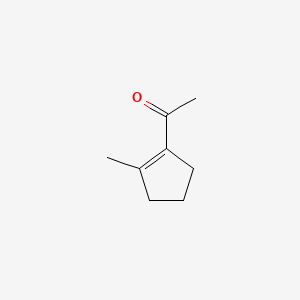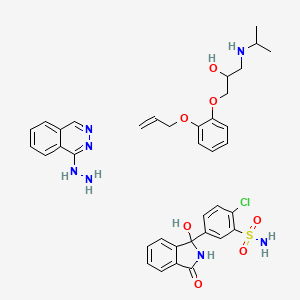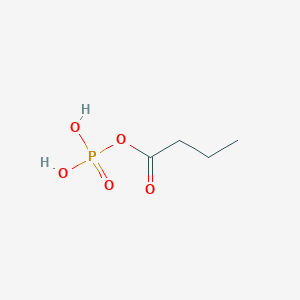
Butanoyl dihydrogen phosphate
説明
Butanoyl dihydrogen phosphate, also known as Butanoyl phosphate, is an acyl monophosphate where the acyl group is butanoyl . It is an intermediate in the fermentation of butyric acid .
Molecular Structure Analysis
The molecular formula of Butanoyl dihydrogen phosphate is C4H9O5P . The InChI string representation isInChI=1S/C4H9O5P/c1-2-3-4(5)9-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) . The SMILES representation is CCCC(=O)OP(O)(O)=O . Physical And Chemical Properties Analysis
The average mass of Butanoyl dihydrogen phosphate is 168.08502 and the monoisotopic mass is 168.01876 . More detailed physical and chemical properties are not provided in the retrieved sources.科学的研究の応用
Biosynthesis in Microorganisms
Research has shown that compounds like 3,4-dihydroxy-2-butanone 4-phosphate, closely related to butanoyl dihydrogen phosphate, play a crucial role in the biosynthesis of riboflavin in microorganisms such as Escherichia coli. This compound serves as a precursor for the xylene ring of riboflavin, highlighting its significance in microbial metabolic pathways (Richter et al., 1992).
Fluorescent Sensors for Phosphate Detection
In the field of supramolecular chemistry and life sciences, the detection of dihydrogen phosphate ions, which are structurally similar to butanoyl dihydrogen phosphate, is of great importance. Recent advances have been made in developing fluorescent sensors for H2PO4−, leveraging the advantages of simplicity and sensitivity in detecting low levels of these ions in both organic and aqueous solutions (Zhang et al., 2014).
Application in Gas Hydrate Inhibition
Butanoyl dihydrogen phosphate analogs, such as 1-ethyl-3-methylimidazolium dihydrogen phosphate, have been synthesized and studied for their potential application as gas hydrate inhibitors. These novel ionic liquids have shown promising results in shifting the equilibrium methane hydrate dissociation curve and retarding hydrate formation, indicating their potential use in the energy sector (Sulaimon et al., 2020).
Ionic Plastic Crystals
Compounds like choline dihydrogen phosphate and 1-butyl-3-methylimidazolium dihydrogen phosphate, related to butanoyl dihydrogen phosphate, have been synthesized as new classes of proton-conducting ionic plastic crystals. These materials exhibit solid-solid phase transitions and have potential applications in electrochemistry and materials science (Yoshizawa‐Fujita et al., 2007).
Pharmaceutical Applications
Research on choline phosphate ionic liquids, including choline dihydrogen phosphate, highlights their potential as stabilizing excipients or solvents for protein therapeutics in biomedical applications. Studies focus on their biocompatibility, including cytotoxicity effects and solution behavior, crucial for pharmaceutical applications (Weaver et al., 2010).
特性
IUPAC Name |
phosphono butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O5P/c1-2-3-4(5)9-10(6,7)8/h2-3H2,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHMCUNOMIZJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963109 | |
| Record name | Butanoyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butanoyl dihydrogen phosphate | |
CAS RN |
4378-06-7 | |
| Record name | Butanoic acid, anhydride with phosphoric acid (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4378-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyryl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004378067 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTYRYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z2QPF6UPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



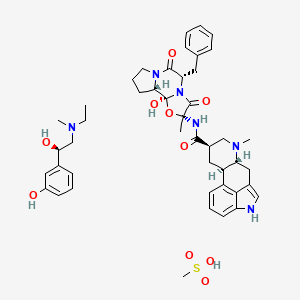


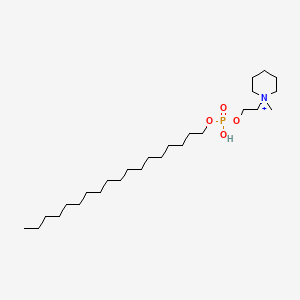

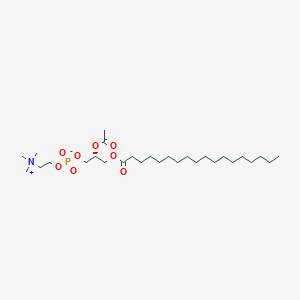
![[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1221639.png)
